AF12198

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(2-acetamido-3-phenylpropanoyl)amino]-5-[[1-[[1-[2-[[2-[[1-[[1-[[5-amino-1-[2-[[1-[[1-[[1-[2-[(1-amino-4-methyl-1-oxopentan-2-yl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]azetidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C96H123N19O22/c1-51(2)41-69(83(98)124)107-92(133)77-24-16-38-113(77)95(136)75(42-52(3)4)111-84(125)53(5)102-86(127)71(44-57-25-29-61(118)30-26-57)110-93(134)78-37-40-115(78)94(135)68(33-35-79(97)120)106-88(129)72(45-58-27-31-62(119)32-28-58)108-89(130)73(46-59-48-99-65-21-13-11-19-63(59)65)104-80(121)50-101-91(132)76-23-15-39-114(76)96(137)82(54(6)116)112-90(131)74(47-60-49-100-66-22-14-12-20-64(60)66)109-85(126)67(34-36-81(122)123)105-87(128)70(103-55(7)117)43-56-17-9-8-10-18-56/h8-14,17-22,25-32,48-49,51-54,67-78,82,99-100,116,118-119H,15-16,23-24,33-47,50H2,1-7H3,(H2,97,120)(H2,98,124)(H,101,132)(H,102,127)(H,103,117)(H,104,121)(H,105,128)(H,106,129)(H,107,133)(H,108,130)(H,109,126)(H,110,134)(H,111,125)(H,112,131)(H,122,123) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASLMBMCJADVGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCN3C(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

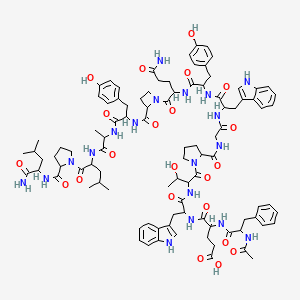

C96H123N19O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1895.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of AF12198

For Researchers, Scientists, and Drug Development Professionals

Abstract

AF12198 is a synthetic 15-mer peptide antagonist that selectively targets the human type I interleukin-1 receptor (IL-1RI). By competitively inhibiting the binding of interleukin-1 (IL-1), this compound effectively blocks the initiation of the pro-inflammatory signaling cascade mediated by this receptor. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, its impact on downstream signaling pathways, and a summary of its in vitro and in vivo effects. The information presented is intended to support further research and development of this and similar IL-1RI antagonists.

Introduction to this compound

This compound is a novel, low molecular weight peptide with the sequence Ac-FEWTPGWYQJYALPL-NH2, where 'J' represents the unnatural amino acid 2-azetidine-1-carboxylic acid.[1] It was identified through the screening of phage display libraries as a potent and selective antagonist of the human type I IL-1 receptor.[1] The IL-1 signaling pathway is a critical component of the inflammatory response, and its dysregulation is implicated in a wide range of inflammatory diseases. By blocking the binding of both IL-1α and IL-1β to IL-1RI, this compound presents a targeted approach to modulating IL-1-driven inflammation.

Binding Characteristics and Selectivity

This compound exhibits a high affinity and selectivity for the human type I IL-1 receptor. This selective binding is the foundational step in its mechanism of action, preventing the native ligands, IL-1α and IL-1β, from initiating their pro-inflammatory signaling cascade.

Quantitative Binding Data

The binding affinity and inhibitory concentrations of this compound have been characterized in various in vitro assays. The following table summarizes the key quantitative data available.

| Parameter | Target | Cell Line/System | Value | Reference |

| IC50 | Human IL-1RI | Competitive Binding Assay | 8 nM | [1] |

| IC50 | Human IL-1RII | Competitive Binding Assay | > 6.7 µM | [1] |

| IC50 | Murine IL-1RI | Competitive Binding Assay | > 200 µM | [1] |

Experimental Protocol: Competitive Binding Assay

While the specific, detailed protocol used for this compound is not publicly available, a general protocol for a competitive IL-1RI binding assay is as follows:

-

Cell Culture: Human cells expressing IL-1RI (e.g., human dermal fibroblasts) are cultured to confluence in appropriate media.

-

Radioligand Preparation: Radiolabeled IL-1 (e.g., 125I-IL-1α) is prepared to a known specific activity.

-

Competition Reaction: Cells are incubated with a fixed concentration of the radiolabeled IL-1 in the presence of increasing concentrations of unlabeled this compound or a control antagonist.

-

Incubation and Washing: The reaction is allowed to reach equilibrium, after which the cells are washed extensively to remove unbound radioligand.

-

Quantification: The amount of bound radioactivity is quantified using a gamma counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competitor. The IC50 value is determined as the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled IL-1.

Downstream Signaling Pathways

Upon binding of IL-1 to IL-1RI and its co-receptor IL-1RAcP, a downstream signaling cascade is initiated, leading to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), including p38 and JNK.[2][3] These transcription factors then drive the expression of a wide array of pro-inflammatory genes. This compound, by preventing the initial ligand-receptor interaction, is expected to inhibit these downstream events.

Inhibition of NF-κB and MAPK Activation

A standard Western blot protocol to assess the effect of this compound on IL-1-induced MAPK phosphorylation would involve the following steps:

-

Cell Culture and Treatment: Cells responsive to IL-1 (e.g., human dermal fibroblasts) are serum-starved and then pre-treated with varying concentrations of this compound for a specified time before stimulation with a known concentration of IL-1β for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of p38 and JNK. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The signal is detected using a chemiluminescent substrate and imaged. The membrane can be stripped and re-probed for total p38 and JNK as loading controls.

-

Analysis: The intensity of the phosphorylated protein bands is normalized to the total protein bands to determine the relative level of phosphorylation.

In Vitro Efficacy

The antagonistic activity of this compound has been demonstrated through its ability to inhibit IL-1-induced expression of pro-inflammatory mediators in relevant human cell types.

Inhibition of IL-8 Production in Human Dermal Fibroblasts

This compound effectively inhibits the production of the chemokine Interleukin-8 (IL-8) in human dermal fibroblasts stimulated with IL-1.[1]

| Parameter | Cell Type | Stimulus | Value | Reference |

| IC50 | Human Dermal Fibroblasts | IL-1 | 25 nM | [1] |

A representative protocol for this assay is as follows:

-

Cell Culture: Human dermal fibroblasts are seeded in multi-well plates and grown to near confluence.

-

Treatment: The cells are pre-incubated with various concentrations of this compound for a defined period before the addition of a sub-maximal stimulatory concentration of IL-1α or IL-1β.

-

Incubation: The cells are incubated for a sufficient time to allow for IL-8 production and secretion (e.g., 24 hours).

-

Supernatant Collection: The cell culture supernatants are collected.

-

ELISA: The concentration of IL-8 in the supernatants is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition of IL-8 production is calculated for each concentration of this compound, and the IC50 value is determined.

Inhibition of ICAM-1 Expression in Endothelial Cells

This compound has also been shown to inhibit the IL-1-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells.[1]

| Parameter | Cell Type | Stimulus | Value | Reference |

| IC50 | Endothelial Cells | IL-1 | 9 nM | [1] |

The following is a general protocol for assessing ICAM-1 expression by flow cytometry:

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) or another suitable endothelial cell line are cultured to confluence in multi-well plates.

-

Treatment: Cells are pre-treated with a range of this compound concentrations prior to stimulation with IL-1α or IL-1β.

-

Incubation: The cells are incubated for a period sufficient to allow for the surface expression of ICAM-1 (e.g., 18-24 hours).

-

Cell Detachment: The cells are detached from the plates using a non-enzymatic cell dissociation solution.

-

Staining: The cells are incubated with a fluorescently labeled monoclonal antibody specific for human ICAM-1. An isotype-matched control antibody is used to determine background fluorescence.

-

Flow Cytometry: The fluorescence intensity of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The mean fluorescence intensity (MFI) is determined for each treatment condition. The percentage of inhibition of ICAM-1 expression is calculated, and the IC50 is determined.

In Vivo Efficacy in Cynomolgus Monkeys

The in vivo activity of this compound has been demonstrated in cynomolgus monkeys, where it blocks the ex vivo induction of IL-6 in response to IL-1.[1]

Inhibition of Ex Vivo IL-6 Production

Following intravenous infusion of this compound, whole blood samples from cynomolgus monkeys show a reduced capacity to produce IL-6 upon ex vivo stimulation with IL-1.[1]

Experimental Protocol: Ex Vivo IL-6 Induction Assay

Based on established methods for evaluating IL-1 antagonists in non-human primates, the likely protocol is as follows:[4]

-

Animal Dosing: Cynomolgus monkeys receive an intravenous infusion of this compound at a specified dose and duration.

-

Blood Collection: Blood samples are collected at various time points before, during, and after the infusion.

-

Ex Vivo Stimulation: Aliquots of whole blood are stimulated with a predetermined concentration of human IL-1β or a vehicle control.

-

Incubation: The blood samples are incubated for a set period (e.g., 4-6 hours) at 37°C to allow for cytokine production.

-

Plasma Separation: Plasma is separated from the blood cells by centrifugation.

-

ELISA: The concentration of IL-6 in the plasma is measured using a specific ELISA.

-

Data Analysis: The level of IL-1-induced IL-6 production at each time point is compared to the pre-dose baseline to determine the in vivo inhibitory effect of this compound.

Conclusion

This compound is a selective and potent peptide antagonist of the human type I IL-1 receptor. Its mechanism of action is centered on the competitive inhibition of IL-1 binding to IL-1RI, thereby preventing the initiation of the downstream NF-κB and MAPK signaling pathways that drive the expression of key pro-inflammatory mediators. This has been demonstrated by its ability to inhibit IL-1-induced IL-8 production and ICAM-1 expression in vitro, and to block IL-1-induced IL-6 production in an in vivo primate model. Further investigation into the detailed pharmacokinetics and the direct effects on downstream signaling intermediates will provide a more complete understanding of the therapeutic potential of this compound.

References

- 1. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. orbi.uliege.be [orbi.uliege.be]

- 3. The Structural Pathway of Interleukin 1 (IL-1) Initiated Signaling Reveals Mechanisms of Oncogenic Mutations and SNPs in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An ex vivo method for studying inflammation in cynomolgus monkeys: analysis of interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

AF12198: A Potent Peptide Antagonist of the Human Interleukin-1 Receptor Type 1 (IL-1R1)

An In-depth Technical Guide on Binding Affinity and Mechanism of Action

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of AF12198, a novel peptide antagonist, to the human Interleukin-1 Receptor Type 1 (IL-1R1). This compound has demonstrated significant potential in modulating IL-1-mediated inflammatory responses. This document details the quantitative binding affinity data, the experimental methodologies used for its determination, and the underlying signaling pathways affected.

Quantitative Binding Affinity of this compound to IL-1R1

This compound is a 15-amino acid peptide (Ac-FEWTPGWYQJYALPL-NH2, where J is the unnatural amino acid 2-azetidine-1-carboxylic acid) that selectively binds to the human type I IL-1 receptor.[1] It does not show significant binding to the human type II receptor or the murine type I receptor.[1] The binding affinity of this compound has been quantified through various in vitro assays, with the resulting half-maximal inhibitory concentration (IC50) values summarized below.

| Assay Type | Cell Line/System | Measured Effect | IC50 Value (nM) | Reference |

| Competitive Binding Assay | Human Type I IL-1 Receptor | Inhibition of 125I-IL-1α binding | 8 | [2] |

| IL-8 Production Inhibition Assay | Human Dermal Fibroblasts | Inhibition of IL-1 induced IL-8 production | 25 | [1] |

| ICAM-1 Expression Inhibition Assay | Endothelial Cells | Inhibition of IL-1 induced ICAM-1 expression | 9 | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in determining the binding affinity and functional activity of this compound.

Competitive Binding Assay

This assay quantifies the ability of this compound to compete with the natural ligand, IL-1α, for binding to the human IL-1R1.

Materials:

-

Recombinant human IL-1R1

-

Radiolabeled 125I-IL-1α

-

This compound peptide

-

Binding buffer (e.g., PBS with 0.1% BSA)

-

96-well filtration plates

-

Vacuum manifold

-

Gamma counter

Protocol:

-

Plate Preparation: Pre-coat 96-well filtration plates with a solution to reduce non-specific binding.

-

Reaction Mixture: In each well, combine a constant concentration of recombinant human IL-1R1 and 125I-IL-1α with varying concentrations of this compound.

-

Incubation: Incubate the plates at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).

-

Filtration: Separate bound from free 125I-IL-1α by vacuum filtration. The receptor-ligand complexes will be retained on the filter.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Quantification: Measure the radioactivity of the filters in a gamma counter.

-

Data Analysis: Plot the percentage of bound 125I-IL-1α against the concentration of this compound. The IC50 value is determined as the concentration of this compound that inhibits 50% of the specific binding of 125I-IL-1α.

IL-1-induced IL-8 Production Inhibition Assay

This cell-based assay assesses the functional ability of this compound to block the downstream signaling of IL-1R1, specifically the production of the pro-inflammatory chemokine IL-8.

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human IL-1β

-

This compound peptide

-

ELISA kit for human IL-8

-

96-well cell culture plates

Protocol:

-

Cell Seeding: Seed HDFs into 96-well plates and allow them to adhere and grow to confluence.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 1 hour).

-

Stimulation: Add a constant concentration of recombinant human IL-1β to the wells to stimulate IL-8 production.

-

Incubation: Incubate the plates for a duration sufficient for IL-8 production and secretion (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatants from each well.

-

ELISA: Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the concentration of IL-8 against the concentration of this compound. The IC50 value is the concentration of this compound that inhibits 50% of the IL-1β-induced IL-8 production.

IL-1-induced Intercellular Adhesion Molecule-1 (ICAM-1) Expression Inhibition Assay

This assay evaluates the ability of this compound to inhibit the IL-1-induced upregulation of the cell adhesion molecule ICAM-1 on endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line

-

Endothelial cell growth medium

-

Recombinant human IL-1β

-

This compound peptide

-

Anti-human ICAM-1 antibody (conjugated to a fluorescent marker)

-

Flow cytometer or cell-based ELISA equipment

-

24-well or 96-well cell culture plates

Protocol:

-

Cell Seeding: Culture endothelial cells in appropriate plates until they form a confluent monolayer.

-

Pre-treatment: Treat the cells with a range of concentrations of this compound for a defined pre-incubation time (e.g., 1 hour).

-

Stimulation: Add a fixed concentration of human IL-1β to induce ICAM-1 expression.

-

Incubation: Incubate the cells for a period that allows for maximal ICAM-1 expression (e.g., 6-24 hours).

-

Detection (Flow Cytometry):

-

Detach the cells from the plate.

-

Incubate the cells with a fluorescently labeled anti-human ICAM-1 antibody.

-

Wash the cells to remove unbound antibody.

-

Analyze the fluorescence intensity of the cells using a flow cytometer.

-

-

Detection (Cell-based ELISA):

-

Fix the cells in the plate.

-

Incubate with a primary anti-human ICAM-1 antibody.

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate and measure the absorbance.

-

-

Data Analysis: Plot the level of ICAM-1 expression (mean fluorescence intensity or absorbance) against the concentration of this compound. The IC50 value represents the concentration of this compound that causes a 50% reduction in IL-1β-induced ICAM-1 expression.

IL-1R1 Signaling Pathway and Mechanism of this compound Action

The binding of IL-1α or IL-1β to IL-1R1 initiates a signaling cascade that leads to the expression of numerous pro-inflammatory genes. This compound acts as a competitive antagonist, binding to IL-1R1 and preventing the binding of IL-1α and IL-1β, thereby inhibiting the downstream signaling events.

Caption: IL-1R1 Signaling Pathway and this compound Inhibition.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a cell-based inhibition assay, such as the IL-8 production or ICAM-1 expression assays.

Caption: General Workflow for Cell-Based Inhibition Assays.

References

- 1. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of intercellular adhesion molecule-1 gene expression by tumor necrosis factor-alpha, interleukin-1 beta, and interferon-gamma in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Origin of AF12198

For Researchers, Scientists, and Drug Development Professionals

Abstract

AF12198 is a potent and selective peptide-based antagonist of the human type I interleukin-1 (IL-1) receptor, a key mediator of inflammatory responses. This document provides a comprehensive overview of the discovery, origin, and characterization of this compound. It details the pioneering use of phage display technology to identify this novel 15-mer peptide, its mechanism of action, and its in vitro and in vivo activities. Quantitative data are presented in structured tables for clarity, and detailed experimental protocols for the key assays used in its characterization are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this significant contribution to the field of IL-1 modulation.

Introduction

Interleukin-1 (IL-1), existing as two primary forms, IL-1α and IL-1β, is a pleiotropic cytokine that plays a central role in initiating and amplifying the inflammatory cascade.[1] By binding to the type I IL-1 receptor (IL-1RI), it triggers a signaling cascade that leads to the expression of numerous pro-inflammatory genes, including those for other cytokines, chemokines, and adhesion molecules.[1] Consequently, dysregulation of IL-1 signaling is implicated in a wide range of inflammatory and autoimmune diseases.

The discovery of the naturally occurring interleukin-1 receptor antagonist (IL-1ra) highlighted the therapeutic potential of blocking the IL-1 pathway.[1] This led to a search for novel, potent, and selective IL-1 antagonists. This compound emerged from these efforts as a first-in-class, small molecule peptide antagonist with promising in vitro and in vivo activity.[1]

Discovery and Origin of this compound

This compound was identified through the screening of recombinant peptide display libraries, a powerful technique for discovering novel ligands for biological targets.[1][2] This approach allows for the generation and screening of vast numbers of peptides to find those with high affinity and specificity for a target of interest.

The initial screening identified two families of peptides that specifically bound to the extracellular domain of the human type I IL-1 receptor.[2] Further characterization and affinity-selective screening of variants from one of these families led to the identification of significantly more potent ligands.[2] This iterative process of selection and optimization ultimately yielded this compound, a 15-mer peptide with high affinity for the human type I IL-1 receptor.[1][2]

The amino acid sequence of this compound is Ac-FEWTPGWYQJYALPL-NH2, where 'J' represents the unnatural amino acid 2-azetidine-1-carboxylic acid.[1]

Physicochemical Properties and In Vitro Activity

This compound is a low molecular weight antagonist with a molecular weight of 1895.14 g/mol and the formula C96H123N19O22.[3] It exhibits high selectivity for the human type I IL-1 receptor.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound's in vitro activity.

Table 1: Receptor Binding Affinity of this compound [3][4]

| Receptor | IC50 |

| Human Type I IL-1 Receptor | 8 nM |

| Human Type II IL-1 Receptor | 6.7 µM |

| Murine Type I IL-1 Receptor | >200 µM |

Table 2: Inhibition of IL-1-Induced Cellular Responses by this compound [1][4]

| Assay | Cell Type | IC50 |

| IL-1-induced IL-8 Production | Human Dermal Fibroblasts | 25 nM |

| IL-1-induced ICAM-1 Expression | Endothelial Cells | 9 nM |

Mechanism of Action

This compound functions as a competitive antagonist at the human type I IL-1 receptor. It binds to the receptor, thereby preventing the binding of the natural ligands, IL-1α and IL-1β. This blockade of ligand binding inhibits the subsequent intracellular signaling cascade that leads to the expression of inflammatory mediators.

Signaling Pathway

The following diagram illustrates the IL-1 signaling pathway and the inhibitory effect of this compound.

References

- 1. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High affinity type I interleukin 1 receptor antagonists discovered by screening recombinant peptide libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide on the Biological Function of AF12198

For Researchers, Scientists, and Drug Development Professionals

Abstract

AF12198 is a synthetic 15-mer peptide that has demonstrated significant potential as a therapeutic agent by acting as a potent and selective antagonist of the human type I interleukin-1 (IL-1) receptor (IL-1R1). Interleukin-1 is a key pro-inflammatory cytokine implicated in a wide range of inflammatory diseases. By competitively inhibiting the binding of IL-1α and IL-1β to IL-1R1, this compound effectively blocks the downstream signaling cascades that lead to the expression of inflammatory mediators. This technical guide provides a comprehensive overview of the biological function of this compound, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and a visualization of the signaling pathways involved.

Introduction to this compound

This compound is a novel, low molecular weight peptide antagonist of the human type I interleukin-1 receptor.[1] Its peptide sequence is Ac-FEWTPGWYQJYALPL-NH2, where 'J' represents the unnatural amino acid 2-azetidine-1-carboxylic acid.[1] this compound was identified through the screening of phage display libraries and has been shown to possess both in vitro and in vivo IL-1 antagonist activity.[1] Its primary biological function is to selectively bind to the human IL-1R1, thereby preventing the binding of the pro-inflammatory cytokines IL-1α and IL-1β and inhibiting their subsequent biological effects.[1] This targeted action makes this compound a promising candidate for the development of anti-inflammatory therapeutics.

Mechanism of Action

This compound functions as a competitive antagonist at the human IL-1R1. It selectively binds to this receptor, preventing the formation of the active signaling complex with the IL-1 receptor accessory protein (IL-1RAcP) that is induced by IL-1α and IL-1β. This blockade of the initial step in the IL-1 signaling cascade effectively abrogates the downstream inflammatory response.

The IL-1 Signaling Pathway

The binding of IL-1α or IL-1β to IL-1R1 initiates a conformational change that leads to the recruitment of IL-1RAcP. This dimerization of the receptor extracellular domains brings their intracellular Toll/interleukin-1 receptor (TIR) domains into close proximity, allowing for the recruitment of the adaptor protein MyD88. MyD88, in turn, recruits and activates IL-1 receptor-associated kinases (IRAKs), particularly IRAK-4 and IRAK-1. This leads to the recruitment and activation of TNF receptor-associated factor 6 (TRAF6), which functions as an E3 ubiquitin ligase. TRAF6 then activates downstream kinases, including TGF-β-activated kinase 1 (TAK1), which subsequently activates two major signaling pathways: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway, leading to the activation of the transcription factor activator protein-1 (AP-1). The activation of NF-κB and AP-1 results in the transcription of numerous pro-inflammatory genes, including those for cytokines like IL-8 and cell adhesion molecules like ICAM-1.

Inhibition by this compound

This compound, by binding to IL-1R1, directly competes with IL-1α and IL-1β, preventing the initial receptor activation and the subsequent recruitment of IL-1RAcP. This effectively halts the entire downstream signaling cascade, leading to the inhibition of NF-κB and AP-1 activation and the suppression of pro-inflammatory gene expression.

Caption: IL-1 Signaling Pathway and Inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound's biological activity.

Table 1: In Vitro Receptor Binding and Functional Inhibition

| Parameter | Cell Line/System | Value | Reference |

| IC50 for IL-1R1 Binding | Human Type I IL-1 Receptor | 8 nM | [2] |

| IC50 for IL-1R2 Binding | Human Type II IL-1 Receptor | > 6.7 µM | [2] |

| IC50 for Murine IL-1R1 Binding | Murine Type I IL-1 Receptor | > 200 µM | [2] |

| IC50 for IL-1-induced IL-8 Production | Human Dermal Fibroblasts | 25 nM | [1][2] |

| IC50 for IL-1-induced ICAM-1 Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | 9 nM | [1][2] |

Table 2: Ex Vivo/In Vivo Activity

| Parameter | Animal Model | Dosage | Effect | Reference |

| Ex vivo IL-1 induced IL-6 production | Cynomolgus Monkeys | Intravenous infusion | Blocks induction | [1] |

| In vivo IL-6 induction | Cynomolgus Monkeys | Intravenous infusion | Down-modulates induction | [1] |

| IC50 for IL-6 induction (ex vivo) | Cynomolgus Monkey Blood | - | 17 µM | [2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard laboratory procedures and the information available in the primary literature.

IL-1 Receptor Competitive Binding Assay

Objective: To determine the inhibitory concentration (IC50) of this compound for the binding of a radiolabeled IL-1 ligand to the human type I IL-1 receptor.

Materials:

-

Human IL-1R1 expressing cells (e.g., CHO cells transfected with human IL-1R1)

-

[125I]-IL-1α (radioligand)

-

This compound (test compound)

-

Unlabeled IL-1α (for non-specific binding determination)

-

Binding Buffer (e.g., RPMI 1640, 25 mM HEPES, 1% BSA, pH 7.4)

-

Wash Buffer (e.g., ice-cold PBS)

-

96-well microplates

-

Scintillation counter and scintillation fluid

-

Glass fiber filters

Procedure:

-

Cell Preparation: Culture and harvest IL-1R1 expressing cells. Wash the cells with binding buffer and resuspend to a final concentration of 1-5 x 106 cells/mL.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer (for total binding) or unlabeled IL-1α (100-fold excess, for non-specific binding) or varying concentrations of this compound.

-

50 µL of [125I]-IL-1α (at a final concentration near its Kd).

-

100 µL of the cell suspension.

-

-

Incubation: Incubate the plate at 4°C for 2-4 hours with gentle agitation to reach binding equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for IL-1 Receptor Competitive Binding Assay.

Inhibition of IL-1-induced IL-8 Production in Human Dermal Fibroblasts

Objective: To determine the IC50 of this compound for the inhibition of IL-1β-induced IL-8 secretion from human dermal fibroblasts.

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Fibroblast growth medium (e.g., DMEM with 10% FBS)

-

Recombinant human IL-1β

-

This compound

-

Human IL-8 ELISA kit

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Seed HDFs into 96-well plates at a density of 1-2 x 104 cells/well and culture until confluent.

-

Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours.

-

Treatment: Pre-incubate the cells with varying concentrations of this compound for 1 hour.

-

Stimulation: Add IL-1β to a final concentration of 1 ng/mL (or a pre-determined optimal concentration) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of IL-8 inhibition against the log concentration of this compound and determine the IC50 value.

Inhibition of IL-1-induced ICAM-1 Expression in HUVECs

Objective: To determine the IC50 of this compound for the inhibition of IL-1β-induced cell surface expression of ICAM-1 on Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial cell growth medium

-

Recombinant human IL-1β

-

This compound

-

FITC-conjugated anti-human ICAM-1 antibody

-

Isotype control antibody

-

Flow cytometer

-

24-well cell culture plates

Procedure:

-

Cell Culture: Seed HUVECs into 24-well plates and grow to confluence.

-

Treatment: Pre-incubate the cells with varying concentrations of this compound for 1 hour.

-

Stimulation: Add IL-1β to a final concentration of 1 ng/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 6-8 hours at 37°C.

-

Cell Detachment: Gently detach the cells using a non-enzymatic cell dissociation solution.

-

Staining: Wash the cells with FACS buffer (PBS with 1% BSA) and then incubate with FITC-conjugated anti-human ICAM-1 antibody or an isotype control antibody for 30 minutes on ice in the dark.

-

Flow Cytometry: Wash the cells again and resuspend in FACS buffer. Analyze the fluorescence intensity of the cells using a flow cytometer.

-

Data Analysis: Determine the median fluorescence intensity (MFI) for each sample. Calculate the percentage of inhibition of the IL-1β-induced increase in MFI for each concentration of this compound and plot to determine the IC50.

Caption: Workflow for ICAM-1 Expression Analysis by Flow Cytometry.

Conclusion

This compound is a potent and highly selective peptide antagonist of the human type I IL-1 receptor. Its ability to effectively block IL-1-mediated inflammatory signaling, as demonstrated by in vitro and in vivo studies, highlights its therapeutic potential for a variety of inflammatory conditions. The data presented in this technical guide, along with the detailed experimental methodologies, provide a solid foundation for further research and development of this compound and related molecules as novel anti-inflammatory agents. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound in relevant disease models is warranted to fully elucidate its clinical utility.

References

AF12198: A Potent and Selective Peptide Antagonist of the Human Type I Interleukin-1 Receptor for Inflammatory Response Modulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 (IL-1) is a pleiotropic cytokine that plays a pivotal role in orchestrating the inflammatory response. Its dysregulation is implicated in a wide array of inflammatory and autoimmune diseases. Consequently, the IL-1 signaling pathway presents a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of AF12198, a novel 15-mer peptide that acts as a potent and selective antagonist of the human type I interleukin-1 receptor (IL-1R1). We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the pertinent biological pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.

Introduction to this compound

This compound is a synthetic 15-amino acid peptide with the sequence Ac-FEWTPGWYQJYALPL-NH2, where 'J' represents the unnatural amino acid 2-azetidine-1-carboxylic acid.[1] It was identified through the screening of phage display libraries and has been characterized as a low molecular weight antagonist with selective, high-affinity binding to the human type I IL-1 receptor.[1] By competitively inhibiting the binding of both IL-1α and IL-1β to IL-1R1, this compound effectively blocks the initiation of the downstream signaling cascade that leads to the expression of numerous pro-inflammatory genes.

Mechanism of Action: Antagonism of the IL-1 Signaling Pathway

The inflammatory effects of IL-1 are mediated through its binding to the IL-1R1, which then forms a complex with the IL-1 receptor accessory protein (IL-1RAcP). This dimerization event brings the intracellular Toll/Interleukin-1 receptor (TIR) domains of both proteins into close proximity, initiating a signaling cascade.

This compound exerts its anti-inflammatory effects by competitively binding to the human type I IL-1 receptor, thereby preventing the binding of IL-1α and IL-1β.[1] This action inhibits the formation of the IL-1R1/IL-1RAcP signaling complex and the subsequent downstream activation of inflammatory pathways.

The IL-1 signaling pathway predominantly activates two key downstream transcription factors: Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). The inhibition of IL-1R1 by this compound blocks the activation of these pathways.

Quantitative Data

The efficacy of this compound has been quantified in several in vitro and in vivo models. The following tables summarize the key quantitative data available.

| Parameter | Cell Type | Assay | IC50 Value | Reference |

| IL-1 Induced IL-8 Production | Human Dermal Fibroblasts | ELISA | 25 nM | [1] |

| IL-1 Induced ICAM-1 Expression | Human Endothelial Cells | ELISA | 9 nM | [1] |

Table 1: In Vitro Efficacy of this compound

| Model System | Treatment | Effect | Reference |

| Cynomolgus Monkeys | Intravenous infusion of this compound | Blocks ex vivo IL-1 induction of IL-6 and down-modulates in vivo induction of IL-6. | [1] |

Table 2: In Vivo Activity of this compound

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the efficacy of this compound.

In Vitro Inhibition of IL-1-Induced IL-8 Production in Human Dermal Fibroblasts

This assay quantifies the ability of this compound to inhibit the production of the pro-inflammatory chemokine IL-8 from human dermal fibroblasts stimulated with IL-1.

-

Cell Culture: Primary human dermal fibroblasts are cultured in appropriate media (e.g., DMEM with 10% FBS) until confluent.

-

Stimulation: Cells are pre-incubated with varying concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with a sub-maximal concentration of recombinant human IL-1α or IL-1β (e.g., 1 ng/mL).

-

Incubation: The cells are incubated for a period sufficient to allow for IL-8 production (e.g., 24 hours).

-

Quantification: The concentration of IL-8 in the cell culture supernatant is determined using a specific enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of IL-8 production against the concentration of this compound.

In Vitro Inhibition of IL-1-Induced ICAM-1 Expression in Human Endothelial Cells

This assay assesses the ability of this compound to block the IL-1-induced upregulation of the adhesion molecule ICAM-1 on the surface of human endothelial cells.

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cell lines are cultured to confluence in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound in the presence of a stimulating concentration of IL-1α or IL-1β.

-

Incubation: Cells are incubated for a period that allows for the surface expression of ICAM-1 (e.g., 6-24 hours).

-

Detection: ICAM-1 expression is quantified using a cell-based ELISA or by flow cytometry using a specific anti-ICAM-1 antibody.

-

Data Analysis: The IC50 value is determined by analyzing the dose-dependent inhibition of ICAM-1 expression by this compound.

Ex Vivo/In Vivo Inhibition of IL-1-Induced IL-6 Production in Cynomolgus Monkeys

This protocol evaluates the in vivo efficacy of this compound in a non-human primate model.

-

Animal Model: Cynomolgus monkeys are used as the in vivo model.

-

Drug Administration: this compound is administered via intravenous infusion.

-

Blood Sampling: Blood samples are collected before and at various time points during the infusion.

-

Ex Vivo Stimulation: Whole blood samples are incubated ex vivo with or without a stimulating concentration of recombinant human IL-1β.

-

Cytokine Measurement: The concentration of IL-6 in the plasma is measured by a specific ELISA.

-

In Vivo Analysis: To assess the in vivo effect, IL-6 levels in the circulating blood are also measured over time following IL-1 challenge in the presence or absence of this compound.

Signaling Pathways

As previously mentioned, the antagonism of IL-1R1 by this compound leads to the inhibition of downstream signaling pathways critical for the inflammatory response. The following diagrams illustrate these pathways.

IL-1 Receptor Signaling Pathway

NF-κB and AP-1 Activation Pathways

The following diagram provides a more focused view of the NF-κB and AP-1 activation cascades downstream of the IL-1 receptor.

Conclusion

This compound represents a significant advancement in the development of small-molecule therapeutics for inflammatory diseases. Its high potency and selectivity for the human type I IL-1 receptor, coupled with its demonstrated in vivo activity, make it a compelling candidate for further preclinical and clinical investigation. This technical guide has provided a detailed overview of the core scientific knowledge surrounding this compound, with the aim of facilitating future research and development in this promising area of anti-inflammatory therapy. The provided experimental frameworks can be adapted and optimized for the screening and characterization of other novel IL-1R1 antagonists.

References

AF12198: A Technical Guide to a Potent IL-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AF12198 is a synthetic 15-mer peptide that has demonstrated significant potential as a potent and selective antagonist of the human type I interleukin-1 (IL-1) receptor. This document provides a comprehensive technical overview of this compound, including its molecular characteristics, mechanism of action, and key experimental data. Detailed methodologies for seminal in vitro and in vivo experiments are provided, alongside visualizations of relevant biological pathways and experimental workflows to support further research and development efforts.

Core Properties of this compound

This compound is a low molecular weight peptide that has been shown to selectively bind the human type I IL-1 receptor, thereby blocking the downstream inflammatory signaling cascade.[1]

| Property | Value | Reference |

| Molecular Weight | 1895.14 g/mol | [2] |

| Chemical Formula | C₉₆H₁₂₃N₁₉O₂₂ | [2] |

| Amino Acid Sequence | Ac-FEWTPGWYQJYALPL-NH₂ (J = 2-azetidine-1-carboxylic acid) | [1] |

| CAS Number | 185413-30-3 | [2] |

| Purity | ≥95% | [2] |

| Solubility | Soluble to 1 mg/ml in 10% ethanol/PBS | [2] |

| Storage | Store at -20°C | [2] |

Biological Activity and Potency

This compound functions as a competitive antagonist at the human type I IL-1 receptor (IL-1R1). Its selectivity for IL-1R1 over the type II receptor and the murine type I receptor is a key characteristic.[1][2] The inhibitory concentrations (IC₅₀) highlight its potency in various cellular assays.

| Assay | Target/Cell Type | IC₅₀ | Reference |

| Receptor Binding | Human Type I IL-1 Receptor (IL-1R1) | 8 nM | [2] |

| Human Type II IL-1 Receptor | > 6.7 µM | [3] | |

| Murine Type I IL-1 Receptor | > 200 µM | [3] | |

| IL-1β Induced IL-8 Production | Human Dermal Fibroblasts | 25 nM | [1] |

| IL-1 Induced ICAM-1 Expression | Endothelial Cells | 9 nM | [1] |

Mechanism of Action: IL-1 Signaling Pathway Antagonism

Interleukin-1 (IL-1), existing as IL-1α and IL-1β, is a key proinflammatory cytokine. Its signaling is initiated by binding to the IL-1 Receptor Type I (IL-1R1). This binding event recruits the IL-1 Receptor Accessory Protein (IL-1RAcP), leading to the formation of a ternary signaling complex. This complex then triggers a downstream intracellular cascade involving the recruitment of MyD88 and subsequent activation of IRAK kinases, ultimately leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors drive the expression of numerous inflammatory genes, including cytokines (e.g., IL-6, IL-8) and adhesion molecules (e.g., ICAM-1). This compound exerts its anti-inflammatory effects by competitively binding to IL-1R1, thereby preventing the binding of IL-1α and IL-1β and inhibiting the initiation of this signaling cascade.

Experimental Protocols

The following sections detail the methodologies for key in vitro and in vivo assays used to characterize the activity of this compound.

IL-1β Induced IL-8 Production in Human Dermal Fibroblasts

This assay quantifies the ability of this compound to inhibit the production of the chemokine IL-8 from human dermal fibroblasts (HDFs) stimulated with IL-1β.

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Fibroblast growth medium (e.g., DMEM with 10% FBS)

-

Recombinant Human IL-1β

-

This compound

-

Human IL-8 ELISA Kit

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed HDFs into 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Pre-incubation: The following day, replace the medium with fresh medium containing various concentrations of this compound. Incubate for 1 hour at 37°C.

-

Stimulation: Add IL-1β to the wells to a final concentration of 1 ng/mL. Include wells with cells and IL-1β only (positive control) and cells with medium only (negative control).

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatants.

-

ELISA: Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of IL-8 production for each concentration of this compound relative to the positive control. Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

IL-1 Induced ICAM-1 Expression in Endothelial Cells

This assay assesses the ability of this compound to block the upregulation of Intercellular Adhesion Molecule-1 (ICAM-1) on the surface of endothelial cells following stimulation with IL-1.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (e.g., EGM-2)

-

Recombinant Human IL-1β

-

This compound

-

FITC-conjugated anti-human ICAM-1 antibody

-

Isotype control antibody

-

FACS buffer (PBS with 1% BSA)

-

6-well cell culture plates

-

Flow cytometer

Protocol:

-

Cell Seeding: Seed HUVECs into 6-well plates and grow to confluence.

-

Compound Pre-incubation: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 1 hour at 37°C.

-

Stimulation: Add IL-1β to the wells to a final concentration of 10 ng/mL. Include stimulated and unstimulated control wells.

-

Incubation: Incubate the plates for 18-24 hours at 37°C.

-

Cell Harvesting: Wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.

-

Staining: Resuspend the cells in FACS buffer and incubate with a FITC-conjugated anti-human ICAM-1 antibody or an isotype control antibody for 30 minutes on ice in the dark.

-

Washing: Wash the cells twice with FACS buffer to remove unbound antibody.

-

Flow Cytometry: Resuspend the cells in FACS buffer and acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the FITC signal.

-

Data Analysis: Calculate the percent inhibition of ICAM-1 expression for each this compound concentration relative to the IL-1β stimulated control. Determine the IC₅₀ value.

In Vivo IL-1 Receptor Antagonism in Cynomolgus Monkeys

This in vivo study evaluates the ability of this compound to block IL-1 induced IL-6 production in cynomolgus monkeys using an ex vivo whole blood assay.[4]

Materials:

-

Cynomolgus monkeys

-

This compound formulated for intravenous infusion

-

Recombinant Human IL-1β

-

Human IL-6 ELISA Kit

-

Blood collection tubes (containing anticoagulant)

-

Sterile culture tubes

Protocol:

-

Pre-infusion Blood Sample: Collect a baseline blood sample from each monkey.

-

This compound Infusion: Administer this compound via intravenous infusion.[1]

-

Post-infusion Blood Sampling: Collect blood samples at various time points during and after the infusion.

-

Ex Vivo Stimulation: Aliquot whole blood from each time point into sterile tubes. Stimulate one aliquot with a sub-maximal concentration of IL-1β (e.g., 1 ng/mL) and leave another unstimulated as a control.

-

Incubation: Incubate the blood samples for 6-8 hours at 37°C.

-

Plasma Collection: Centrifuge the blood samples and collect the plasma.

-

IL-6 Measurement: Quantify the concentration of IL-6 in the plasma samples using a human IL-6 ELISA kit.

-

Data Analysis: Determine the extent of inhibition of IL-1β induced IL-6 production at each time point by comparing the IL-6 levels in the stimulated samples from post-infusion time points to the pre-infusion stimulated sample.

Conclusion

This compound is a well-characterized, potent, and selective peptide antagonist of the human type I IL-1 receptor. Its ability to effectively block IL-1-mediated inflammatory responses in both in vitro cellular assays and in vivo preclinical models makes it a valuable tool for research into IL-1 driven pathologies and a potential starting point for the development of novel anti-inflammatory therapeutics. The detailed methodologies and data presented in this guide are intended to facilitate further investigation into the properties and applications of this compound.

References

- 1. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Whole blood T cell assay for NHPs, containment protocol [protocols.io]

- 3. Generation, cryopreservation, function and in vivo persistence of ex-vivo expanded cynomolgus monkey regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An ex vivo method for studying inflammation in cynomolgus monkeys: analysis of interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AF12198 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to characterize the activity of AF12198, a selective antagonist of the human type I interleukin-1 (IL-1) receptor.

Introduction

Interleukin-1 (IL-1) is a key pro-inflammatory cytokine that plays a crucial role in various inflammatory diseases.[1][2][3] The IL-1 signaling cascade is initiated by the binding of IL-1α or IL-1β to the IL-1 receptor type I (IL-1RI). This binding leads to the recruitment of the IL-1 receptor accessory protein (IL-1RAcP), forming a ternary complex that triggers downstream intracellular signaling.[4][5] This cascade, mediated by molecules such as MyD88, IRAKs, and TRAF6, culminates in the activation of transcription factors like NF-κB and AP-1, leading to the expression of various inflammatory genes, including cytokines like Interleukin-8 (IL-8) and adhesion molecules like Intercellular Adhesion Molecule-1 (ICAM-1).[1][5]

This compound is a 15-amino acid peptide that acts as a potent and selective antagonist of the human IL-1RI.[6][7] By competitively inhibiting the binding of IL-1 to its receptor, this compound effectively blocks the initiation of the pro-inflammatory signaling cascade.[6][8] This makes it a valuable tool for studying IL-1-mediated inflammation and a potential therapeutic agent for a range of inflammatory conditions.[2][3]

Mechanism of Action: IL-1 Signaling Pathway Inhibition

The following diagram illustrates the IL-1 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Assay | Cell Type | Inhibitory Target | IC50 (nM) | Reference |

| IL-8 Production | Human Dermal Fibroblasts | IL-1-induced IL-8 | 25 | [6] |

| ICAM-1 Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | IL-1-induced ICAM-1 | 9 | [6] |

| Receptor Binding | - | Human Type I IL-1 Receptor | 8 | [7] |

Experimental Protocols

Detailed protocols for two key in vitro assays to evaluate the efficacy of this compound are provided below.

Inhibition of IL-1-Induced IL-8 Production in Human Dermal Fibroblasts

This protocol details the methodology to assess the ability of this compound to inhibit the production of the pro-inflammatory chemokine IL-8 from human dermal fibroblasts (HDFs) stimulated with IL-1.

-

Human Dermal Fibroblasts (HDFs)

-

Fibroblast Growth Medium

-

Recombinant Human IL-1β

-

This compound

-

Human IL-8 ELISA Kit

-

96-well cell culture plates

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell Culture: Culture HDFs in Fibroblast Growth Medium at 37°C in a 5% CO2 humidified incubator.[4] Subculture the cells when they reach 80% confluency.[4]

-

Seeding: Seed the HDFs into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treatment with this compound: The following day, replace the medium with fresh medium containing various concentrations of this compound. Incubate for 1 hour at 37°C.

-

Stimulation: Add recombinant human IL-1β to the wells to a final concentration of 1 ng/mL.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Sample Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

-

IL-8 Measurement: Determine the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of IL-8 production for each concentration of this compound and determine the IC50 value.

Inhibition of IL-1-Induced ICAM-1 Expression on HUVECs

This protocol describes how to measure the inhibitory effect of this compound on the expression of the adhesion molecule ICAM-1 on Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with IL-1.

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Recombinant Human IL-1β

-

This compound

-

Monoclonal anti-human ICAM-1 antibody

-

HRP-conjugated secondary antibody

-

Substrate for HRP

-

96-well cell culture plates

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Fixation and blocking buffers

-

Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium at 37°C in a 5% CO2 humidified incubator. Use cells from passages 2 to 4 for experiments.[7]

-

Seeding: Seed HUVECs into 96-well plates at a density of 1 x 10^5 cells/well and grow to confluence.[7]

-

Pre-treatment with this compound: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 1 hour.

-

Stimulation: Add recombinant human IL-1β to a final concentration of 5 ng/mL.[9]

-

Incubation: Incubate the plate for 18-24 hours at 37°C.

-

Cell-Based ELISA:

-

Wash the cells with PBS.

-

Fix the cells with a suitable fixation buffer.

-

Block non-specific binding sites with a blocking buffer.

-

Incubate with a primary antibody against human ICAM-1.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Add the HRP substrate and measure the absorbance using a microplate reader.

-

-

Data Analysis: Calculate the percentage inhibition of ICAM-1 expression for each this compound concentration and determine the IC50 value.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Production of interleukin-8 by human dermal fibroblasts and keratinocytes in response to interleukin-1 or tumour necrosis factor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Dermal Fibroblasts (HDF) Culture Protocol [sigmaaldrich.com]

- 5. Quantitative determination of IL-1 alpha-induced IL-8 mRNA levels in cultured human keratinocytes, dermal fibroblasts, endothelial cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Primary Human Fibroblast Cell Culture [protocols.io]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for AF12198 Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF12198 is a synthetic 15-mer peptide that acts as a selective antagonist of the human type I interleukin-1 (IL-1) receptor.[1] By competitively inhibiting the binding of IL-1α and IL-1β, this compound effectively blocks the downstream inflammatory signaling cascade.[1][2] This makes it a valuable tool for investigating the role of IL-1 in various pathological conditions in relevant animal models. These application notes provide a comprehensive overview of the administration of this compound in animal models, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its antagonistic effect by binding to the IL-1 receptor type I (IL-1RI), thereby preventing the recruitment of the IL-1 receptor accessory protein (IL-1RAcP). This inhibition of the formation of the active receptor complex blocks the initiation of the downstream signaling cascade that is dependent on the MyD88 adaptor protein.[3][4] Consequently, the activation of key transcription factors such as NF-κB and AP-1 is prevented, leading to the reduced expression of pro-inflammatory genes, including those for cytokines like IL-6 and IL-8, and adhesion molecules like ICAM-1.[1][4][5]

Quantitative Data Summary

The following table summarizes the in vitro and in vivo efficacy of this compound based on available data.

| Parameter | Cell Line/Animal Model | Value | Reference |

| IC50 (IL-8 Production) | Human Dermal Fibroblasts | 25 nM | [1] |

| IC50 (ICAM-1 Expression) | Human Endothelial Cells | 9 nM | [1] |

| In vivo Model | Cynomolgus Monkeys | Blocks IL-1 induced IL-6 production | [1] |

Signaling Pathway of IL-1 and Inhibition by this compound

Caption: IL-1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Administration

Caption: A typical experimental workflow for evaluating this compound efficacy in vivo.

Detailed Experimental Protocols

The following protocols are based on published in vivo studies with this compound and general practices for intravenous administration in non-human primates.[1][6]

Protocol 1: In Vivo Efficacy of this compound in a Cynomolgus Monkey Model of IL-1 Induced IL-6 Production

1. Animal Model:

-

Species: Cynomolgus Monkey (Macaca fascicularis)

-

Sex: Male or Female

-

Weight: 3-5 kg

-

Acclimatization: Animals should be acclimated to the facility for a minimum of 7 days prior to the experiment.

2. Materials:

-

This compound peptide

-

Sterile 0.9% Sodium Chloride (Saline) for injection

-

Recombinant human Interleukin-1β (IL-1β)

-

Anesthesia (e.g., ketamine)

-

Infusion pump

-

Catheters for intravenous administration and blood collection

-

Blood collection tubes (e.g., with EDTA)

-

Centrifuge

-

ELISA kit for monkey IL-6

3. This compound Formulation:

-

Note: The exact formulation for this compound is not publicly detailed. The following is a general protocol for peptide formulation.

-

Allow the lyophilized this compound peptide to equilibrate to room temperature before opening.

-

Reconstitute the peptide in sterile 0.9% saline to the desired stock concentration. Gentle vortexing may be required to fully dissolve the peptide.

-

Prepare the final infusion solution by diluting the stock solution in sterile 0.9% saline to the final desired concentration for administration. The final volume will depend on the animal's weight and the infusion rate.

4. Experimental Procedure:

-

Anesthesia and Catheterization: Anesthetize the monkeys and place intravenous catheters in a suitable vein (e.g., saphenous vein) for both drug infusion and blood sampling.

-

Baseline Blood Sample: Collect a pre-dose blood sample.

-

This compound Administration:

-

Administer this compound via intravenous infusion. While the specific dose and infusion rate for the original study are not provided, a starting point could be a dose range informed by its in vitro potency and typical peptide dosing in primates.

-

The vehicle control group should receive an equivalent volume of 0.9% saline.

-

-

IL-1β Challenge: Following the this compound or vehicle infusion, administer a bolus intravenous injection of recombinant human IL-1β to induce an inflammatory response.

-

Post-Challenge Blood Sampling: Collect blood samples at various time points post-IL-1β challenge (e.g., 0.5, 1, 2, 4, 6, and 24 hours).

-

Sample Processing: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

5. Data Analysis:

-

Measure the concentration of IL-6 in the plasma samples using a validated ELISA kit.

-

Compare the IL-6 levels between the this compound-treated group and the vehicle control group at each time point.

-

Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.

Protocol 2: General Considerations for Intravenous Infusion in Cynomolgus Monkeys

This protocol provides general guidelines for intravenous infusion in cynomolgus monkeys, which can be adapted for this compound administration.[6]

1. Animal Handling and Restraint:

-

Monkeys should be handled by trained personnel.

-

For infusion, animals can be placed in a primate restraint chair to minimize movement and stress.

2. Infusion Parameters:

-

Dose Volume: A typical dose volume for intravenous infusion is 10 ml/kg.[6]

-

Infusion Rate: A common infusion rate is 2 ml/min.[6] However, this may need to be adjusted based on the specific formulation and tolerability.

-

Vehicle: 0.9% sodium chloride is a commonly used and well-tolerated vehicle for intravenous administration.[6]

3. Monitoring:

-

Animals should be monitored closely during and after the infusion for any adverse reactions.

-

Parameters to monitor include body temperature, heart rate, and any signs of distress.

Disclaimer

These protocols and application notes are intended for guidance and informational purposes only. Researchers should adapt these protocols based on their specific experimental design, institutional guidelines (IACUC), and in-house validation. It is crucial to consult relevant literature and safety data for this compound before initiating any in vivo experiments.

References

- 1. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Blocking IL-1: interleukin 1 receptor antagonist in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Changes of inflammation-associated cytokine expressions during early phase of experimental endotoxic shock in macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of intravenous infusion time on AAV8 vector pharmacokinetics, safety, and liver transduction in cynomolgus macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chronic Toxicity Test in Cynomolgus Monkeys For 98 Days with Repeated Intravenous Infusion of Cynomolgus Umbilical Cord Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of intravenous infusion, vest wearing and repeated intravenous blood collection on clinical pathology parameters in cynomolgus monkeys (Macaca fascicularis) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AF12198 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF12198 is a potent and selective small-molecule antagonist of the human type I interleukin-1 (IL-1) receptor[1]. As a competitive inhibitor, this compound blocks the binding of both IL-1α and IL-1β to the IL-1 receptor type I (IL-1RI), thereby preventing the initiation of the downstream signaling cascade that leads to the expression of various pro-inflammatory genes. This application note provides a recommended concentration range for the use of this compound in cell culture, along with detailed protocols for assessing its effects on cell viability, apoptosis, and the inhibition of the IL-1 signaling pathway.

Mechanism of Action and Signaling Pathway

This compound selectively binds to the human IL-1RI, preventing the recruitment of the IL-1 receptor accessory protein (IL-1RAcP) and the subsequent formation of the active receptor complex[2]. This blockade inhibits the downstream signaling cascade that is initiated by the recruitment of Myeloid differentiation primary response 88 (MyD88) to the intracellular Toll/interleukin-1 receptor (TIR) domain of the receptor complex. Consequently, the activation of IL-1 receptor-associated kinase (IRAK), its association with TNF receptor-associated factor 6 (TRAF6), and the ultimate activation of the transcription factors NF-κB and AP-1 are prevented.

Recommended Concentration for Cell Culture

The optimal concentration of this compound is cell-type dependent and should be determined experimentally. Based on published IC50 values, a starting concentration range of 10 nM to 100 nM is recommended for most in vitro applications. For some applications, higher concentrations may be necessary, and it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Quantitative Data Summary

| Parameter | Cell Type | Assay | Value | Reference |

| IC50 | Human Dermal Fibroblasts | IL-1-induced IL-8 production | 25 nM | [1] |

| IC50 | Human Endothelial Cells | IL-1-induced ICAM-1 expression | 9 nM | [1] |

| IC50 | Human Type I IL-1 Receptor | Competitive Binding | 8 nM | |

| Non-toxic Concentration | Primary Human Keratinocytes | MTT Assay | Up to 500 ng/mL | [3] |

| Effective Concentration | Pancreatic Cancer Cells (AsPc1) | Sensitization to Gemcitabine | 10 µg/mL | [4] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and cellular effects of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on cell viability and to establish a non-toxic working concentration.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

Recombinant human IL-1β

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM). Prepare a solution of IL-1β at a concentration known to induce a response in your cell type (e.g., 1-10 ng/mL).

-

Cell Treatment:

-

Control Groups: Include wells with medium only (blank), cells with medium (negative control), and cells treated with IL-1β alone (positive control).

-

This compound Only: Treat cells with different concentrations of this compound to assess its direct effect on viability.

-

IL-1β + this compound: Pre-treat cells with different concentrations of this compound for 1-2 hours, followed by the addition of IL-1β.

-

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Gently shake the plate to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value if applicable.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to determine if this compound induces apoptosis or protects against IL-1β-induced apoptosis.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

Recombinant human IL-1β

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and/or IL-1β as described in the cell viability protocol. Include a positive control for apoptosis (e.g., staurosporine treatment).

-

Cell Harvesting: After the desired incubation period (e.g., 24-48 hours), collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Protocol 3: Western Blot for NF-κB Pathway Activation

This protocol assesses the ability of this compound to inhibit IL-1β-induced activation of the NF-κB signaling pathway by measuring the phosphorylation of p65 and the degradation of IκBα.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

Recombinant human IL-1β

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-IκBα, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates until they reach 80-90% confluency. Pre-treat cells with the desired concentration of this compound for 1-2 hours, followed by stimulation with IL-1β (e.g., 10 ng/mL) for a short duration (e.g., 15-30 minutes) to observe acute signaling events.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated p65 to total p65 and IκBα to the loading control. Compare the results between different treatment groups.

References

- 1. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]